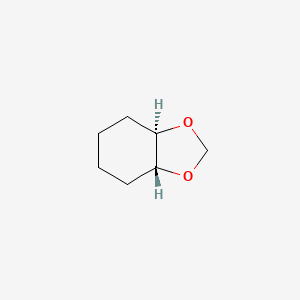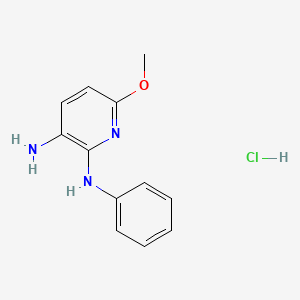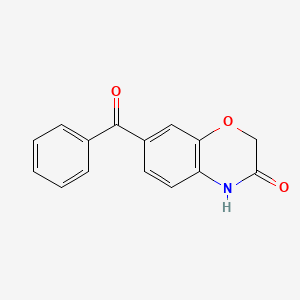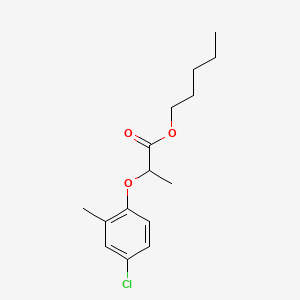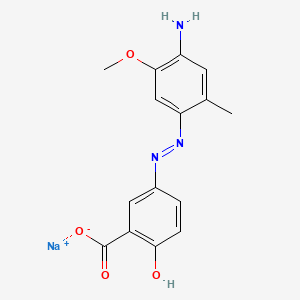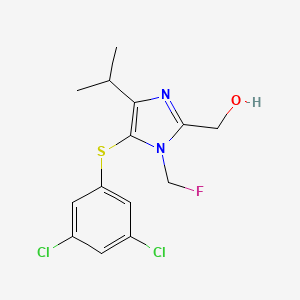
(5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the fluoromethyl group: This step might involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Attachment of the 3,5-dichlorophenylthio group: This can be done via nucleophilic substitution reactions using thiol derivatives.
Final functionalization: The hydroxyl group can be introduced through reduction reactions or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This might result in the formation of alcohols or amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-(3,5-Dichlorophenylthio)-1-methyl-4-isopropyl-1H-imidazol-2-yl)methanol
- (5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl)methanol
Uniqueness
The uniqueness of (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol lies in its fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature might confer enhanced stability, selectivity, or potency compared to similar compounds.
Eigenschaften
CAS-Nummer |
178979-24-3 |
|---|---|
Molekularformel |
C14H15Cl2FN2OS |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C14H15Cl2FN2OS/c1-8(2)13-14(19(7-17)12(6-20)18-13)21-11-4-9(15)3-10(16)5-11/h3-5,8,20H,6-7H2,1-2H3 |
InChI-Schlüssel |
BFYLIGAPFMSTFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(C(=N1)CO)CF)SC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


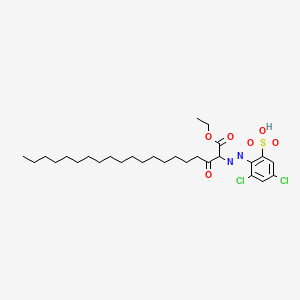

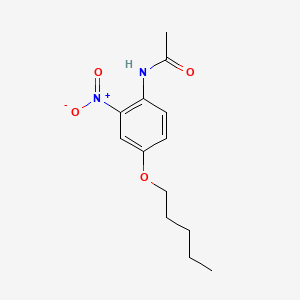
![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)

![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)
